Lunamarine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19-14(11-3-6-17-18(7-11)23-10-22-17)9-16(20)13-5-4-12(21-2)8-15(13)19/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMVNCXQVLUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332007 | |
| Record name | Lunamarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-52-3 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lunamarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lunamarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUNAMARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFJ8Y4H85E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lunamarine: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lunamarine, a quinolone alkaloid also known as Punarnavine, is a bioactive compound isolated from the medicinal plant Boerhaavia diffusa. Emerging preclinical research has identified this compound as a promising anticancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary mechanism of action involves the induction of apoptosis through the inhibition of the NF-κB signaling pathway. Additionally, this compound has demonstrated anti-angiogenic and anti-metastatic properties. This document details the signaling pathways affected, presents available quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: Induction of Apoptosis via NF-κB Inhibition
The principal anticancer activity of this compound stems from its ability to induce programmed cell death, or apoptosis, in cancer cells. This is primarily achieved through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of cell survival, inflammation, and immunity that is often dysregulated in cancer.
In B16F-10 melanoma cells, this compound treatment has been shown to inhibit the nuclear translocation of key NF-κB subunits, including p65, p50, and c-Rel[1][2]. By preventing these transcription factors from entering the nucleus, this compound effectively blocks the transcription of their target genes. One of the most significant downstream effects of this inhibition is the downregulation of the anti-apoptotic protein Bcl-2[1][2].
Concurrently, this compound promotes a pro-apoptotic cellular state by upregulating the expression of the tumor suppressor protein p53 and the executioner caspase, caspase-3[1][2]. The activation of caspase-3 is a pivotal step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. This dual action of suppressing survival signals while activating death signals underscores the potency of this compound as a pro-apoptotic agent.
Furthermore, this compound's inhibitory effects extend to other transcription factors such as c-Fos, ATF-2, and CREB-1, suggesting a broader impact on cellular signaling pathways that contribute to cancer cell proliferation and survival[1].
Signaling Pathway Diagram: this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting the NF-κB pathway and promoting p53/caspase-3 signaling.
Anti-Angiogenic and Anti-Metastatic Effects
Beyond inducing apoptosis, this compound exhibits significant anti-angiogenic and anti-metastatic activities, further contributing to its anticancer potential.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis[3][4]. In both in vitro and in vivo models, this compound treatment resulted in reduced neovascularization[3].
Anti-Metastatic Activity
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastatic progression of melanoma cells[4][5]. This is achieved, in part, by downregulating the expression and activity of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9[3][4][6]. MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and migration.
Quantitative Data
While extensive dose-response studies for pure this compound across a wide range of cancer cell lines are limited in the publicly available literature, some quantitative data is available. It is important to distinguish between studies using purified this compound (Punarnavine) and those using extracts of Boerhaavia diffusa, which contain a mixture of compounds.
Table 1: In Vitro Effective Concentrations of Pure this compound (Punarnavine)
| Cell Line | Assay Type | Concentration | Effect | Reference |
| B16F-10 (Murine Melanoma) | Apoptosis Induction | 1, 5, 10 µg/mL | Dose-dependent increase in apoptotic bodies and DNA fragmentation. | [2] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | MMP Inhibition | 50 µM | Significant inhibition of MMP-2 and MMP-9 expression. | [3][5] |
Table 2: In Vitro Cytotoxicity of Boerhaavia diffusa Extracts (Containing this compound)
| Cell Line | Extract/Fraction | IC50 Value | Reference |
| HeLa (Human Cervical Cancer) | Ethanolic Root Extract | 54.06 µg/mL | [3] |
| HeLa (Human Cervical Cancer) | Chloroform:Methanol Fraction | 250 µg/mL (at 48h) | [7] |
| MCF-7 (Human Breast Cancer) | Methanolic Extract | ~320 µg/mL (46.8% viability reduction at 48h) | [8] |
Note: IC50 values for extracts are influenced by the presence of multiple bioactive compounds and may not be directly attributable to this compound alone.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of this compound.
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Cell Seeding: Plate cancer cells (e.g., B16F-10) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by DNA Fragmentation Assay
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
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Cell Treatment: Treat cells with this compound as described for the MTT assay.
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Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent.
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DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol precipitation.
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Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.
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Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used for the in situ detection of apoptotic cells by labeling the 3'-hydroxyl ends of fragmented DNA.
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Cell Fixation and Permeabilization: Fix cells grown on coverslips with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
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TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Washing and Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI.
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Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the location of NF-κB within the cell to determine if it has translocated to the nucleus.
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Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a specified time.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
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Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
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Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65).
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Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
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Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
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Imaging: Acquire images using a fluorescence or confocal microscope to observe the subcellular localization of NF-κB.
Experimental Workflow Diagram
Caption: A representative workflow for investigating the anticancer mechanism of this compound.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant anticancer properties. Its ability to induce apoptosis through the inhibition of the critical NF-κB survival pathway, coupled with its anti-angiogenic and anti-metastatic effects, positions it as a strong candidate for further preclinical and clinical development.
Future research should focus on:
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Establishing a comprehensive profile of IC50 values for pure this compound against a diverse panel of cancer cell lines.
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Investigating the detailed effects of this compound on cell cycle progression in various cancer models.
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Elucidating the potential for synergistic effects when combined with conventional chemotherapeutic agents.
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Conducting in vivo efficacy and safety studies in relevant animal models of cancer.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in oncology.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. broadpharm.com [broadpharm.com]
- 3. jazindia.com [jazindia.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Unlocking Antioxidant-Anticancer Synergy: An Exploration of Therapeutic Bioactives from Methanolic Extracts of Rubus ellipticus and Boerhavia diffusa Using HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Lunamarine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Lunamarine, a quinolone alkaloid used in research. Adherence to these procedures will help mitigate risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Recommended if handling powder or creating aerosols. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the following first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Disposal Plan
The disposal of this compound, like other research-grade chemicals, must follow hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
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Waste Identification and Segregation:
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This compound waste should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. Do not mix with strong acids, bases, or oxidizing agents.
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-
Waste Collection:
-
Solid Waste: Collect pure this compound powder, contaminated lab debris (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and labeled container. Specify the solvent used on the waste label. The first rinse of any contaminated glassware should also be collected as hazardous waste.
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-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant"). Include the accumulation start date.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for the management of hazardous chemical waste in a laboratory setting. For detailed institutional procedures, please consult your organization's Chemical Hygiene Plan and Hazardous Waste Management guidelines.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Environmental Considerations
Quinolone alkaloids can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes. Improper disposal can lead to the contamination of water and soil. Furthermore, the degradation products of quinolones can also be of environmental concern. Therefore, treating this compound as hazardous waste and ensuring its proper disposal through a certified vendor is crucial for environmental stewardship.
Personal protective equipment for handling Lunamarine
This document provides crucial safety and logistical information for the handling of Lunamarine (also known as Punarnavine), a quinolone alkaloid isolated from the plant Boerhaavia diffusa.[1] As a compound intended for research use only, comprehensive toxicity data may not be fully available.[2] Therefore, it is imperative to handle this compound with the appropriate precautions as a chemical with unknown toxicity. The following guidelines are based on standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to minimize exposure to this compound through inhalation, ingestion, and skin or eye contact. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Remove and replace gloves immediately if contaminated, punctured, or torn. Wash hands thoroughly after removing gloves. |
| Body | Laboratory Coat | A buttoned, full-length lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | If handling fine powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) may be necessary. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage
This compound is typically shipped as a non-hazardous chemical at ambient temperature.[2] Upon receipt, it should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[2]
Preparation of Solutions
When preparing solutions, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
General Handling Workflow
The following diagram illustrates a standard workflow for handling a research chemical like this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour any this compound solution down the drain.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to your institution's guidelines for chemical containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
